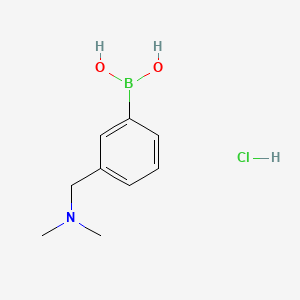

(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-[(dimethylamino)methyl]phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO2.ClH/c1-11(2)7-8-4-3-5-9(6-8)10(12)13;/h3-6,12-13H,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTVXNFNTNAFSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CN(C)C)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride physical properties

An In-depth Technical Guide on the Physical Properties of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in various applications, including organic synthesis and medicinal chemistry.

Chemical Identity and Properties

This compound is a substituted phenylboronic acid derivative. Boronic acids are notable for their utility in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The presence of the dimethylaminomethyl group can influence its solubility, reactivity, and potential biological activity.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 1485417-01-3 | [1] |

| Molecular Formula | C₉H₁₅BClNO₂ | [1] |

| Molecular Weight | 215.49 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 82-85 °C (lit.) | [1] |

| Boiling Point | Not available | |

| Solubility | No specific data available. Generally, boronic acids have limited solubility in water but are soluble in many organic solvents. | |

| pKa | No specific experimental data available. The pKa of the boronic acid moiety is influenced by substituents on the phenyl ring. |

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The following table summarizes its known hazard classifications.

Table 2: Hazard Identification

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source:[3]

Storage and Handling Recommendations:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Avoid inhalation of dust.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Melting Point Determination Protocol (General)

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle[4]

Procedure:

-

Sample Preparation: A small amount of the dry, powdered this compound is placed in a mortar and ground into a fine powder.[4][5]

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.[6]

-

Measurement:

-

The packed capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to about 15-20 °C below the expected melting point (82-85 °C).[4]

-

The heating rate is then reduced to approximately 1-2 °C per minute to allow for accurate observation.

-

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[7]

Application in Synthesis: Suzuki-Miyaura Coupling

Phenylboronic acids are fundamental reagents in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds, particularly for the synthesis of biaryls.[8][9] The general workflow for such a reaction involving a generic phenylboronic acid is depicted below.

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This diagram illustrates the key steps of the reaction: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the final product and regenerate the catalyst.[8][10]

References

- 1. americanelements.com [americanelements.com]

- 2. scbt.com [scbt.com]

- 3. 3-(Dimethylamino)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride) | C8H13BClNO2 | CID 44754897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomosul.edu.iq [uomosul.edu.iq]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. books.rsc.org [books.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride chemical structure

An In-Depth Technical Guide to (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

This guide provides a comprehensive overview of this compound, a versatile reagent in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the field, detailing the compound's chemical structure, properties, synthesis, and key applications.

Chemical Structure and Identification

This compound is an aromatic boronic acid derivative featuring a dimethylaminomethyl substituent at the meta position relative to the boronic acid group. This structure provides a combination of functionalities: the boronic acid moiety, which can form reversible covalent bonds with diols, and a tertiary amine, which can be protonated to improve aqueous solubility.

The definitive chemical structure is represented by the SMILES string: Cl.CN(C)Cc1cccc(c1)B(O)O.[1]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a clear reference for experimental planning and characterization.

| Property | Value | Reference(s) |

| CAS Number | 1485417-01-3 | [1][2] |

| Molecular Formula | C₉H₁₅BClNO₂ | [1][2] |

| Molecular Weight | 215.49 g/mol | [2] |

| Melting Point | 82-85 °C (lit.) | [2] |

| Purity | ≥95% - 97% (typical commercial grades) | [1] |

| PubChem CID | 56828044 | [2] |

| MDL Number | MFCD20731144 | [2] |

Synthesis and Experimental Protocols

Representative Synthetic Protocol

The following protocol describes the synthesis of a structurally similar compound, 3-(N,N-dimethylamino)phenylboronic acid, which can be adapted. The key difference is the starting material, which would be 1-(bromomethyl)-3-(dibromoboryl)benzene for the target compound, followed by reaction with dimethylamine. A more direct, though less commonly detailed, route would involve starting with 3-bromo-N,N-dimethylbenzylamine.

Reaction: Synthesis of a Phenylboronic Acid via Lithiation and Borylation.[1]

Materials:

-

3-Bromo-N,N-dimethylaniline (or appropriate substituted aryl bromide)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate (B(OMe)₃)

-

2 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with the starting aryl bromide (1.0 eq) and anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.5 eq) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for an additional 5-10 minutes after the addition is complete to ensure full formation of the aryllithium species.

-

Borylation: Trimethyl borate (4.0 eq) is added dropwise at -78 °C. The mixture is stirred for 1 hour at -78 °C and then allowed to warm slowly to -20 °C over approximately 20-30 minutes.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M HCl. The mixture is stirred for 5 minutes. The solution is then neutralized with a saturated NaHCO₃ solution.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the final phenylboronic acid.

-

Salt Formation: To obtain the hydrochloride salt, the purified boronic acid is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a stoichiometric amount of HCl (e.g., as a solution in dioxane or diethyl ether) to precipitate the hydrochloride salt, which is then collected by filtration and dried.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General hazards associated with similar boronic acid compounds include:

-

Skin irritation

-

Serious eye irritation

-

Potential for respiratory tract irritation

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. The compound should be stored in a cool, dry, and well-ventilated area.

References

An In-depth Technical Guide on (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

CAS Number: 1485417-01-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride, a versatile building block in modern organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data and biological studies directly involving this compound in the public domain, this guide focuses on its chemical properties, general applications based on the reactivity of arylboronic acids, and provides representative experimental protocols for analogous compounds.

Chemical and Physical Properties

This compound is a stable, solid compound. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1485417-01-3 | N/A |

| Molecular Formula | C9H15BClNO2 | [1] |

| Molecular Weight | 215.49 g/mol | [1] |

| Melting Point | 82-85 °C | N/A |

| Synonyms | {3-[(Dimethylamino)methyl]phenyl}boronic acid hydrochloride | N/A |

| Appearance | Solid | N/A |

Core Applications in Synthesis and Drug Discovery

Arylboronic acids are fundamental reagents in organic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an aryl or vinyl halide, enabling the construction of complex molecular architectures.

The subject compound, with its dimethylaminomethyl substituent, offers a handle for modulating solubility and basicity, which can be advantageous in the synthesis of biologically active molecules. Boronic acids, in general, are recognized as important pharmacophores and are components of several FDA-approved drugs.[2] Their applications span various therapeutic areas, including oncology and infectious diseases.

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern drug discovery, allowing for the efficient synthesis of biaryl and related structures. The general workflow for this reaction is depicted below.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol:

-

Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Solvent and Degassing: Add a suitable solvent, such as a mixture of toluene and water (e.g., 4:1, 10 mL). Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to a temperature between 80-110 °C under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Potential Biological Significance

Although no specific biological data for compounds derived from this compound was found, the broader class of arylboronic acids has been instrumental in the development of various therapeutic agents. For instance, boronic acid-containing molecules have been developed as inhibitors of enzymes such as proteasomes and beta-lactamases.[2] The introduction of the (3-((dimethylamino)methyl)phenyl)boron moiety could influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

The general mechanism of action for many boronic acid-based inhibitors involves the formation of a reversible covalent bond between the boron atom and a key hydroxyl or serine residue in the active site of the target protein, leading to the inhibition of its biological function.

Caption: Postulated mechanism of enzyme inhibition by a boronic acid derivative.

Conclusion

This compound is a valuable research chemical with significant potential in the synthesis of novel compounds for drug discovery and materials science. Its utility in Suzuki-Miyaura coupling reactions allows for the creation of diverse molecular scaffolds. While specific, detailed applications and biological data for this particular compound are not widely published, the general principles of boronic acid chemistry provide a strong foundation for its use in research and development. Further studies are warranted to fully explore the synthetic utility and biological relevance of this compound.

References

Unraveling the Putative Mechanism of Action of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the likely mechanism of action of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride based on the well-established activities of the broader class of boronic acid compounds. As of the latest literature review, specific experimental data on the biological activity of this particular compound is not publicly available. Therefore, the information presented herein is based on established principles of medicinal chemistry and pharmacology of analogous compounds.

Introduction

This compound is a member of the versatile class of organic compounds known as boronic acids. These compounds and their derivatives have garnered significant interest in medicinal chemistry, primarily due to their unique ability to form reversible covalent bonds with diols and the active site residues of certain enzymes. This property has led to the development of several successful drugs, most notably in the field of oncology. While this specific compound is commercially available and likely utilized as a synthetic building block in drug discovery, its detailed mechanism of action has not been explicitly elucidated in peer-reviewed literature. This guide, therefore, extrapolates the probable mechanism based on the extensive research conducted on structurally related boronic acid-based therapeutic agents.

Core Hypothesis: Proteasome Inhibition

The primary hypothesized mechanism of action for this compound, particularly in a therapeutic context such as cancer, is the inhibition of the proteasome . The proteasome is a large, multi-protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular homeostasis, cell cycle regulation, and apoptosis.

The boronic acid moiety is a key pharmacophore that can form a stable, yet reversible, tetrahedral intermediate with the catalytic threonine residue in the active site of the proteasome, specifically the chymotrypsin-like activity of the β5 subunit of the 20S proteasome. This interaction blocks the proteolytic activity of the proteasome, leading to a cascade of downstream cellular events.

Signaling Pathways Implicated in Proteasome Inhibition

The inhibition of the proteasome by boronic acid-containing compounds disrupts several critical signaling pathways that are often dysregulated in cancer cells.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. The activation of NF-κB is controlled by its inhibitor, IκBα. Under normal conditions, IκBα binds to NF-κB, sequestering it in the cytoplasm. For NF-κB to become active, IκBα must be ubiquitinated and subsequently degraded by the proteasome.

By inhibiting the proteasome, this compound would likely prevent the degradation of IκBα. This leads to the accumulation of IκBα in the cytoplasm, which continues to sequester NF-κB, thereby inhibiting its translocation to the nucleus and preventing the transcription of pro-survival and pro-proliferative genes.

Induction of Apoptosis

Proteasome inhibition leads to the accumulation of misfolded and unfolded proteins within the endoplasmic reticulum (ER), causing ER stress and triggering the Unfolded Protein Response (UPR). While initially a pro-survival response, prolonged ER stress activates pro-apoptotic pathways.

Furthermore, proteasome inhibitors can stabilize pro-apoptotic proteins, such as p53 and Bax, which are normally targeted for degradation. The accumulation of these proteins shifts the cellular balance towards apoptosis.

Quantitative Data (Hypothetical)

As no specific quantitative data for this compound is available, the following table presents a hypothetical summary of data that would be crucial for its characterization as a proteasome inhibitor. These values are representative of what might be expected for a potent boronic acid-based inhibitor.

| Parameter | Value | Cell Line / Assay Condition |

| IC50 (20S Proteasome) | e.g., 10 nM | Purified human 20S proteasome, chymotrypsin-like activity assay |

| Ki (20S Proteasome) | e.g., 2 nM | Enzyme kinetics analysis |

| Cellular IC50 | e.g., 50 nM | Multiple Myeloma cell line (e.g., RPMI-8226), 72h incubation |

| Apoptosis Induction (EC50) | e.g., 100 nM | Annexin V/PI staining in a cancer cell line |

Experimental Protocols

To validate the hypothesized mechanism of action, a series of in vitro experiments would be necessary. Below are detailed methodologies for key assays.

Synthesis of this compound

While a specific protocol for the title compound is not detailed in the literature, a reliable synthesis for the closely related 3-(N,N-dimethylamino)phenylboronic acid can be adapted. The 'methyl' linker in the target compound would likely be introduced via a different starting material or an additional synthetic step. The following is an adapted, generalized protocol.

Reaction Scheme (Hypothetical Adaptation):

Starting from a suitable bromo-precursor such as 1-bromo-3-(chloromethyl)benzene, one could first perform a nucleophilic substitution with dimethylamine to introduce the dimethylaminomethyl group, followed by a lithium-halogen exchange and reaction with a borate ester.

Detailed Protocol (for the related 3-(N,N-dimethylamino)phenylboronic acid):

-

Reaction Setup: Dissolve 3-bromo-N,N-dimethylaniline in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Lithiation: Slowly add n-butyllithium (in hexane) dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 10-15 minutes.

-

Borylation: Add triisopropyl borate dropwise to the reaction mixture. Allow the mixture to stir at -78 °C for 1 hour and then warm to room temperature overnight.

-

Quenching and Extraction: Quench the reaction with aqueous HCl. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: To obtain the hydrochloride salt, the purified boronic acid can be dissolved in a suitable solvent (e.g., ether) and treated with a solution of HCl in the same or a compatible solvent. The resulting precipitate is then collected by filtration and dried.

In Vitro Proteasome Inhibition Assay

This assay measures the ability of the compound to inhibit the chymotrypsin-like activity of the 20S proteasome.

-

Reagents:

-

Purified human 20S proteasome

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

This compound (dissolved in DMSO)

-

Positive control (e.g., Bortezomib)

-

-

Procedure:

-

Prepare a serial dilution of the test compound and the positive control in assay buffer.

-

In a 96-well plate, add the purified 20S proteasome to each well.

-

Add the diluted test compound, positive control, or vehicle (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37 °C.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Measure the fluorescence intensity at regular intervals using a microplate reader (Excitation: ~380 nm, Emission: ~460 nm).

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (increase in fluorescence over time).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking in the public domain, its chemical structure strongly suggests that it functions as a proteasome inhibitor. This mode of action, well-documented for other boronic acid-containing molecules, would lead to the disruption of key cellular processes such as the NF-κB signaling pathway and the induction of apoptosis, making it a compound of interest for further investigation in drug discovery, particularly in the development of novel anti-cancer agents. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this compound's biological activity. Further research is warranted to confirm this hypothesized mechanism and to explore the full therapeutic potential of this compound.

synthesis of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

An In-depth Technical Guide to the Synthesis of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a viable synthetic route to this compound, a valuable building block in medicinal chemistry and organic synthesis. The synthesis involves the reductive amination of 3-formylphenylboronic acid with dimethylamine hydrochloride, followed by the formation of the hydrochloride salt.

Chemical Properties and Safety Information

| Property | Value | Reference |

| CAS Number | 1485417-01-3 | [1] |

| Molecular Formula | C₉H₁₅BClNO₂ | [1] |

| Molecular Weight | 215.49 g/mol | [1] |

| Melting Point | 82-85 °C | [1] |

| Purity | ≥95% | [2] |

| Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [2] |

Synthesis Pathway Overview

The is achieved through a two-step process:

-

Reductive Amination: 3-Formylphenylboronic acid is reacted with dimethylamine hydrochloride in the presence of a reducing agent, sodium triacetoxyborohydride. This reaction forms the tertiary amine.

-

Hydrochloride Salt Formation: The resulting (3-((dimethylamino)methyl)phenyl)boronic acid is treated with hydrochloric acid to yield the final hydrochloride salt. This step is often integrated into the workup procedure.

Experimental Protocol

This protocol is adapted from a similar reductive amination procedure and should be optimized for the specific substrates.[3]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3-Formylphenylboronic acid | 149.96 | 1.00 g | 6.67 |

| Dimethylamine hydrochloride | 81.54 | 1.09 g | 13.34 |

| Sodium acetate | 82.03 | 0.88 g | 10.67 |

| Acetic acid | 60.05 | 0.23 mL | 4.00 |

| Sodium triacetoxyborohydride | 211.94 | 3.11 g | 14.67 |

| Tetrahydrofuran (THF) | - | 30 mL | - |

| Dichloromethane (DCM) | - | As needed | - |

| Saturated aq. NaHCO₃ | - | As needed | - |

| Anhydrous sodium sulfate | - | As needed | - |

Procedure

-

Reaction Setup: To a round-bottom flask, add 3-formylphenylboronic acid (1.00 g, 6.67 mmol), dimethylamine hydrochloride (1.09 g, 13.34 mmol), sodium acetate (0.88 g, 10.67 mmol), and acetic acid (0.23 mL, 4.00 mmol).

-

Solvent Addition: Add tetrahydrofuran (30 mL) to the flask.

-

Initial Stirring: Stir the resulting suspension at 0 °C for 5 minutes.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (3.11 g, 14.67 mmol) portion-wise to the cooled suspension.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by silica gel column chromatography to obtain the pure (3-((dimethylamino)methyl)phenyl)boronic acid. The hydrochloride salt may be formed by dissolving the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and adding a solution of HCl in ether or isopropanol until precipitation is complete.

-

Isolation: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Characterization Data (Representative)

While specific experimental data for this exact synthesis is not publicly available, the following represents typical characterization data that would be expected for the successful synthesis of this compound.

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons, the benzylic methylene protons, the N,N-dimethyl protons, and the boronic acid hydroxyl protons. The integration of these peaks should be consistent with the structure. |

| ¹³C NMR | Signals for the aromatic carbons, the benzylic carbon, and the N,N-dimethyl carbons. |

| Mass Spec (ESI+) | A peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 180.1. |

| Purity (HPLC) | >95% |

Discussion

The reductive amination of 3-formylphenylboronic acid is a robust and efficient method for the synthesis of the target compound. The use of sodium triacetoxyborohydride is advantageous as it is a mild and selective reducing agent that can be handled easily in the laboratory.

It is important to note that boronic acids can be sensitive to certain reaction conditions. However, the mild conditions of this reductive amination protocol are generally compatible with the boronic acid moiety. Should the boronic acid group show instability, a protection-deprotection strategy might be necessary. A common method for protecting boronic acids is the formation of a pinacol ester, which can be deprotected under acidic or basic conditions.

The final product is isolated as a hydrochloride salt, which often improves its stability and handling properties.

Conclusion

This technical guide outlines a reliable and scalable synthesis of this compound. The described protocol, based on a well-established reductive amination procedure, provides a clear pathway for researchers and drug development professionals to access this important chemical intermediate. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the desired yield and purity.

References

(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride. Due to the limited availability of specific quantitative stability data for this compound in the public domain, this document synthesizes information from safety data sheets, studies on analogous arylboronic acids, and general chemical stability testing protocols. This guide is intended to be a valuable resource for ensuring the integrity and proper handling of this reagent in a research and development setting.

Chemical Properties and Intrinsic Stability

This compound is a substituted arylboronic acid. Like many boronic acids, it is a generally stable, solid compound under controlled laboratory conditions. However, its utility in chemical synthesis, particularly in cross-coupling reactions, is a direct result of the reactivity of the boronic acid moiety. This reactivity also makes it susceptible to degradation under specific environmental conditions.

The primary degradation pathways for arylboronic acids include:

-

Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This is often a reversible process in the presence of water.

-

Protodeboronation: This is a significant degradation pathway where the carbon-boron bond is cleaved, and the boronic acid group is replaced by a hydrogen atom. This reaction can be influenced by aqueous conditions and pH.

-

Oxidation: The boronic acid group is susceptible to oxidation, which can lead to the formation of phenolic byproducts.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling protocols are recommended:

-

Temperature: Store in a cool location. Specific recommendations often include refrigeration (2-8 °C).

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and reaction with atmospheric moisture.

-

Container: Keep the container tightly sealed to prevent moisture ingress.

-

Light: Protect from light.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Potential Degradation Pathways

The principal degradation pathways for arylboronic acids are illustrated below. Understanding these pathways is crucial for developing appropriate storage conditions and analytical methods for stability assessment.

An In-depth Technical Guide on the Solubility of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides a comprehensive overview of the solubility characteristics of related phenylboronic acids as a proxy. Furthermore, it details a robust experimental protocol for determining the solubility of boronic acids, enabling researchers to ascertain precise solubility data for the title compound.

Physicochemical Properties

This compound is an organic compound containing a boronic acid functional group. Boronic acids are known for their mild Lewis acidity and their ability to form reversible covalent bonds with diols, a property that makes them invaluable in the development of sensors, pharmaceuticals, and in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The hydrochloride salt form of the molecule is expected to enhance its polarity and, consequently, its solubility in polar solvents.

Key physicochemical properties of a related compound, (3-(Dimethylamino)phenyl)boronic acid hydrochloride, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃BClNO₂ | --INVALID-LINK-- |

| Molecular Weight | 201.46 g/mol | --INVALID-LINK-- |

| Appearance | Solid | N/A |

| Melting Point | 82-85 °C (for a related isomer) | --INVALID-LINK-- |

Solubility Profile

Qualitative Solubility of Phenylboronic Acids:

-

Polar Organic Solvents: Phenylboronic acids are generally soluble in most polar organic solvents.[1] Ethers and ketones have been noted as particularly good solvents for this class of compounds.[2][3]

-

Nonpolar Organic Solvents: They exhibit poor solubility in nonpolar solvents such as hexanes and carbon tetrachloride.[1]

-

Water: The solubility of phenylboronic acid in water is reported to be 10 g/L at 20 °C.[1][4] The presence of the polar dimethylaminomethyl group and the hydrochloride salt in the title compound is expected to increase its aqueous solubility compared to the parent phenylboronic acid.

-

Other Solvents: 3-Dimethylaminophenylboronic acid (the free base) is slightly soluble in chloroform and methanol.[4] 3-Chlorophenylboronic acid is soluble in N,N-dimethylformamide, ethyl acetate, and dichloromethane, and slightly soluble in water.[5]

Quantitative Solubility Data for Phenylboronic Acid (as a proxy):

The following table summarizes the mole fraction solubility of phenylboronic acid in various organic solvents at different temperatures. This data is derived from studies on the parent compound and serves as a useful reference point.[2][6]

| Solvent | Temperature (°C) | Mole Fraction Solubility (x₁) |

| Dipropyl ether | 20 | ~0.02 |

| 40 | ~0.05 | |

| 60 | ~0.12 | |

| Acetone | 20 | ~0.15 |

| 40 | ~0.25 | |

| 50 | ~0.35 | |

| 3-Pentanone | 20 | ~0.12 |

| 40 | ~0.22 | |

| 60 | ~0.38 | |

| Chloroform | 20 | ~0.04 |

| 40 | ~0.08 | |

| 60 | ~0.15 | |

| Methylcyclohexane | 20 | <0.001 |

| 40 | <0.001 | |

| 60 | ~0.002 |

Experimental Protocol for Solubility Determination: The Dynamic Method

A widely accepted and reliable method for determining the solubility of boronic acids is the dynamic (or synthetic) method. This technique involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[2][6][7]

Principle:

A mixture of the boronic acid and the chosen solvent with a precisely known composition is prepared. The biphasic mixture is then heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific composition. By repeating this process for various compositions, a solubility curve can be constructed.

Apparatus:

-

Jacketed glass vessel

-

Thermostat bath with a programmable temperature controller

-

Magnetic stirrer

-

Calibrated thermometer or temperature probe

-

Luminance probe or a laser beam and detector for turbidity measurement (optional, for automated detection)

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel.

-

Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium.

-

Turbidity Measurement: The turbidity of the solution is continuously monitored. The disappearance of turbidity, indicating complete dissolution of the solid, can be determined visually or by using a luminance probe that measures the intensity of light passing through the solution.

-

Data Recording: Record the temperature at which the solution becomes clear. This temperature corresponds to the saturation temperature for the prepared concentration.

-

Repeatability: Repeat the measurement for different concentrations of the solute in the solvent to generate a solubility curve (solubility vs. temperature).

Diagram of the Dynamic Method for Solubility Determination:

Caption: Workflow for the dynamic method of solubility determination.

Signaling Pathways and Logical Relationships

While this compound is not directly implicated in a specific signaling pathway in the provided search results, boronic acids, in general, are widely used as tools in chemical biology and drug discovery. Their ability to bind to diols allows them to interact with saccharides, which are key components of many signaling molecules and cell surface receptors. This interaction can be exploited to modulate cellular signaling.

Logical Relationship for Boronic Acid-Based Biosensing:

The fundamental principle behind the use of boronic acids in biosensing, particularly for saccharides like glucose, involves a reversible covalent interaction that leads to a detectable signal.

Diagram of Boronic Acid-Based Saccharide Sensing:

Caption: Logical workflow of boronic acid-based saccharide detection.

References

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]

- 5. 3-Chlorophenylboronic acid | 63503-60-6 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

In-depth Technical Guide: (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is a substituted phenylboronic acid derivative that holds potential as a versatile building block in medicinal chemistry and organic synthesis. Its structure combines a reactive boronic acid moiety with a dimethylaminomethyl functional group, which can influence its solubility, basicity, and binding interactions with biological targets. Boronic acids are well-established reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. Furthermore, the boronic acid group can form reversible covalent bonds with diols, a property increasingly exploited in the design of sensors and drug delivery systems. This guide provides a review of the available technical information for this compound.

Chemical Properties and Data

| Property | Value | Reference |

| CAS Number | 1485417-01-3 | [1] |

| Molecular Formula | C₉H₁₅BClNO₂ | [1] |

| Molecular Weight | 215.49 g/mol | [1] |

| Melting Point | 82-85 °C (literature) | [1] |

| IUPAC Name | [3-[(dimethylamino)methyl]phenyl]boronic acid;hydrochloride | [1] |

| SMILES | B(C1=CC(=CC=C1)CN(C)C)(O)O.Cl | [1] |

| InChI Key | NLTVXNFNTNAFSL-UHFFFAOYSA-N | [1] |

Synthesis

A general synthetic approach to a related compound, 3-(N,N-dimethylamino)phenylboronic acid, has been described and is presented here as a likely analogous route. The synthesis of this compound would likely follow a similar multi-step pathway, starting from a suitable brominated precursor.

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis of the target compound.

Potential Applications in Research and Development

While specific examples of the use of this compound are scarce in the scientific literature, its structural features suggest several potential applications.

Suzuki-Miyaura Cross-Coupling Reactions

As a substituted phenylboronic acid, this compound is a prime candidate for Suzuki-Miyaura cross-coupling reactions. This reaction is a fundamental tool for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals.

General Experimental Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for a Suzuki-Miyaura coupling.

Bioconjugation and Sensor Development

The ability of boronic acids to form reversible covalent bonds with diols makes them valuable for bioconjugation and the development of chemical sensors. This compound could potentially be used to label or target glycoproteins or other biomolecules containing diol functionalities. The dimethylaminomethyl group may also play a role in modulating the binding affinity and kinetics.

Logical Relationship for Boronic Acid-Diol Interaction:

Caption: Boronic acid interaction with a diol.

Conclusion

This compound is a commercially available compound with significant potential for applications in synthetic and medicinal chemistry. However, a thorough review of publicly accessible scientific literature and patent databases did not yield specific, detailed experimental protocols or quantitative data regarding its use in Suzuki-Miyaura coupling reactions, biological assays, or bioconjugation. The information presented in this guide is based on the general reactivity of phenylboronic acids and data from chemical suppliers. Researchers interested in utilizing this compound are encouraged to perform their own optimizations and characterizations for their specific applications.

References

An In-depth Technical Guide to (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

This technical guide provides a comprehensive overview of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride, a versatile building block in contemporary drug discovery and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its synthesis, properties, and applications.

Core Properties

This compound is a substituted phenylboronic acid derivative. Boronic acids are a class of organoboron compounds that have gained significant prominence in medicinal chemistry and organic synthesis, primarily due to their unique chemical reactivity and biological compatibility. The presence of the dimethylaminomethyl group can enhance solubility and provide a site for further chemical modification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1485417-01-3 | [1] |

| Molecular Formula | C₉H₁₅BClNO₂ | [1] |

| Molecular Weight | 215.49 g/mol | [1] |

| Melting Point | 82-85 °C | [1] |

| Appearance | White to off-white crystalline powder | Commercial Suppliers |

| PubChem CID | 56828044 | [1] |

Synthesis and Discovery

While the specific discovery of this compound is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for preparing substituted phenylboronic acids. The general approach involves the reaction of a corresponding aryl halide with an organolithium reagent, followed by quenching with a borate ester and subsequent hydrolysis and salt formation.

Proposed Experimental Protocol for Synthesis

The following is a proposed, representative protocol for the synthesis of this compound, based on analogous preparations of similar compounds.

Step 1: Grignard Formation or Lithiation of 1-bromo-3-((dimethylamino)methyl)benzene

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF).

-

Add a solution of 1-bromo-3-((dimethylamino)methyl)benzene (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reaction.

-

Alternatively, for lithiation, dissolve 1-bromo-3-((dimethylamino)methyl)benzene in anhydrous THF and cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature.

Step 2: Borylation

-

To the freshly prepared Grignard or organolithium reagent at -78 °C, add triisopropyl borate (1.5 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Hydrochloride Salt Formation

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid (HCl).

-

Stir the mixture vigorously for 1-2 hours.

-

Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography. The final product is the hydrochloride salt.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the construction of biaryl and related structures that are common motifs in many drug molecules.

Typical Experimental Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine this compound (1.2 eq), the desired aryl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq).

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Bioconjugation

The boronic acid moiety can form reversible covalent bonds with diols, a property that is exploited in bioconjugation. This allows for the labeling of proteins, antibodies, and other biomolecules with therapeutic agents or imaging probes.

Role in Signaling Pathways

NF-κB and p53 Signaling Pathways

Many boronic acid derivatives function as potent inhibitors of the proteasome, a cellular complex responsible for protein degradation. Inhibition of the proteasome leads to the accumulation of certain proteins, including IκBα, an inhibitor of the NF-κB transcription factor. This prevents the activation of NF-κB, a key regulator of inflammation and cell survival. Furthermore, proteasome inhibition can lead to the stabilization and activation of the tumor suppressor protein p53, which can induce cell cycle arrest and apoptosis.

Visualizations

Experimental Workflow

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway

Caption: General signaling pathway modulation by boronic acid proteasome inhibitors.

References

Methodological & Application

Application Notes and Protocols for (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is a versatile building block in organic synthesis, particularly valued for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-carbon bonds to construct biaryl and heteroaryl scaffolds present in numerous biologically active molecules. The presence of the dimethylaminomethyl group can enhance solubility and provide a handle for further chemical modification or biological interaction. These application notes provide detailed protocols and data for the use of this compound in the synthesis of key structural motifs relevant to drug discovery.

A significant application of this boronic acid is in the synthesis of inhibitors for Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation.[1][2] LSD1 is a validated therapeutic target in various cancers, and its inhibitors often feature a biaryl core that can be efficiently synthesized using Suzuki coupling.

Data Presentation: Suzuki Coupling of this compound with Various Aryl Bromides

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with a range of aryl bromides under optimized conditions. These representative data illustrate the versatility of this reagent in synthesizing substituted biaryl compounds.

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 3-Bromobenzonitrile | 4'-((Dimethylamino)methyl)-[1,1'-biphenyl]-3-carbonitrile | 85 |

| 2 | 4-Bromo-1-fluoro-2-nitrobenzene | 4'-((Dimethylamino)methyl)-4-fluoro-2-nitro-1,1'-biphenyl | 78 |

| 3 | 2-Bromo-5-fluoropyridine | 5-Fluoro-2-(3-((dimethylamino)methyl)phenyl)pyridine | 82 |

| 4 | 4-Bromotoluene | 4'-((Dimethylamino)methyl)-4-methyl-1,1'-biphenyl | 91 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

-

Triphenylphosphine (PPh₃) (0.04 equivalents)

-

Potassium carbonate (K₂CO₃) (3.0 equivalents)

-

Toluene (solvent)

-

Deionized water (solvent)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (for drying)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Solvent Addition: Add degassed toluene and deionized water (typically in a 4:1 to 10:1 ratio, e.g., 10 mL toluene and 2 mL water for a 1 mmol scale reaction) via syringe.

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel.

Specific Protocol: Synthesis of 4'-((Dimethylamino)methyl)-[1,1'-biphenyl]-3-carbonitrile

This protocol details the synthesis of a key intermediate for potential LSD1 inhibitors.

Materials:

-

3-Bromobenzonitrile (1.0 mmol, 182 mg)

-

This compound (1.2 mmol, 258 mg)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 22 mg)

-

Sodium carbonate (Na₂CO₃) (3.0 mmol, 318 mg)

-

1,4-Dioxane (10 mL)

-

Water (2.5 mL)

Procedure:

-

In a microwave vial, combine 3-bromobenzonitrile, this compound, Pd(dppf)Cl₂, and sodium carbonate.

-

Add 1,4-dioxane and water.

-

Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the residue by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the product as a solid.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Simplified LSD1 Signaling Pathway and Inhibition

Caption: The role of LSD1 in gene repression and its inhibition by compounds synthesized via Suzuki coupling.

References

Application Notes and Protocols for the Use of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is a versatile reagent in modern organic synthesis, primarily utilized as a coupling partner in palladium-catalyzed cross-coupling reactions. Its structure, featuring a boronic acid moiety for carbon-carbon bond formation and a dimethylaminomethyl group, makes it a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The hydrochloride salt form often enhances the stability and handling of the compound.

This document provides detailed application notes and experimental protocols for the use of this compound in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of biaryl structures. Biaryl scaffolds are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials.[1]

Core Application: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. The reaction typically involves the coupling of an organoboron compound, such as this compound, with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst. The base is crucial for the activation of the boronic acid, facilitating the transmetalation step.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling reaction using this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for specific substrates to achieve optimal yields.

Protocol 1: Conventional Thermal Conditions for Suzuki-Miyaura Coupling

This protocol describes a standard procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound under conventional heating.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 mmol, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, DME/water mixture) (5-10 mL)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

-

To a dry reaction flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv).

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

-

Add the degassed solvent to the reaction mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields in shorter reaction times.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

This compound (1.5 mmol, 1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.02-0.05 mmol, 2-5 mol%)

-

Base (e.g., K₂CO₃, CsF) (2.0 mmol, 2.0 equiv)

-

Solvent (e.g., DMF, 1,4-dioxane/water) (3-5 mL)

-

Microwave reactor vials

Procedure:

-

In a microwave reactor vial, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), palladium catalyst (2-5 mol%), and base (2.0 equiv).

-

Add the solvent to the vial and seal it with a cap.

-

Place the vial in the microwave reactor and heat the mixture to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-30 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Data Presentation

While specific reaction data for this compound is not extensively available in the public literature, the following tables provide representative data for Suzuki-Miyaura cross-coupling reactions with analogous phenylboronic acids to illustrate expected outcomes. Researchers should use these as a starting point for optimization.

Table 1: Representative Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acids

| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |

| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | DMF | 100 | 6 | 92 |

| 3 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 88 |

| 4 | 4-Bromobenzonitrile | 4-Methylphenylboronic acid | Pd₂(dba)₃/XPhos (1) | K₃PO₄ | t-BuOH/H₂O | 90 | 8 | 97 |

Note: This table presents generalized data from the literature for illustrative purposes and does not represent specific results with this compound.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A general workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the (3-((dimethylamino)methyl)phenyl) moiety into molecules can be of significant interest in drug discovery. The dimethylaminomethyl group can influence the pharmacokinetic properties of a compound, such as its solubility and ability to interact with biological targets. Boronic acids themselves have emerged as important pharmacophores, with several boron-containing drugs approved for clinical use. Therefore, this compound serves as a valuable building block for the synthesis of novel drug candidates.

Conclusion

This compound is a key reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and information provided herein offer a foundation for researchers to utilize this compound in their synthetic endeavors. As with any chemical reaction, careful optimization of the reaction parameters is recommended to achieve the best possible outcomes for specific substrate combinations. The versatility of this building block makes it a valuable tool in the development of new pharmaceuticals and functional materials.

References

Application Notes and Protocols for (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of innovative therapeutic agents. Its unique structural features make it a valuable reagent for introducing a dimethylaminomethylphenyl moiety into target molecules, often leading to enhanced biological activity and optimized pharmacokinetic profiles. A significant application of this compound is in the development of inhibitors for indoleamine 2,3-dioxygenase (IDO1), a key enzyme implicated in tumor immune evasion.

Application in the Synthesis of Indoleamine 2,3-dioxygenase (IDO1) Inhibitors

The enzyme IDO1 catalyzes the rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites. This metabolic reprogramming suppresses the activity of effector T cells and promotes the differentiation of regulatory T cells (Tregs), thereby fostering an immunosuppressive environment that allows cancer cells to evade immune surveillance. Inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy to restore anti-tumor immune responses.

This compound serves as a critical synthon in the construction of potent IDO1 inhibitors. It is typically employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to append the dimethylaminomethylphenyl group to a core heterocyclic scaffold. This specific substituent has been shown to interact favorably with the solvent-exposed region of the IDO1 active site, contributing significantly to the inhibitor's potency.

Quantitative Data

The following table summarizes the in vitro biological activity of a representative IDO1 inhibitor synthesized utilizing this compound as a key building block.

| Compound ID | Target | Assay Type | IC50 (nM) |

| Representative Compound 1 | IDO1 | Enzymatic | 8.5 |

| IDO1 | Cell-Based (HeLa) | 45 |

Data is representative of compounds described in patent literature where this building block is utilized.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound.

Materials:

-

Aryl or heteroaryl halide (1.0 eq)

-

This compound (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2, 0.05 - 0.1 eq)

-

Base (e.g., K2CO3 or Cs2CO3, 2.0 - 3.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/Water, 4:1 or Acetonitrile/Water, 4:1)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

To a flame-dried round-bottom flask or microwave vial, add the aryl or heteroaryl halide, this compound, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst under the inert atmosphere.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-120 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

In Vitro IDO1 Enzyme Inhibition Assay

This protocol describes a method to determine the inhibitory potency (IC50) of a compound against recombinant human IDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Methylene Blue (cofactor)

-

Ascorbic Acid (reductant)

-

Catalase

-

Potassium Phosphate buffer (pH 6.5)

-

Test compound stock solution (in DMSO)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a reaction buffer containing potassium phosphate, catalase, and methylene blue.

-

In a 96-well plate, add the test compound at various concentrations (typically a serial dilution).

-

Add a solution of L-Tryptophan and ascorbic acid to each well.

-

Initiate the reaction by adding the recombinant IDO1 enzyme to each well.

-

Incubate the plate at 25 °C for 15-60 minutes.

-

Stop the reaction by adding 30% (w/v) trichloroacetic acid.

-

Incubate the plate at 65 °C for 15 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

-

Add a colorimetric reagent (e.g., Ehrlich's reagent - p-dimethylaminobenzaldehyde in acetic acid) to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control and determine the IC50 value using a suitable curve-fitting software.

Cell-Based IDO1 Inhibition Assay

This protocol details the evaluation of a compound's ability to inhibit IDO1 activity in a cellular context.

Materials:

-

HeLa or other suitable human cancer cell line

-

Recombinant human interferon-gamma (IFN-γ)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

L-Tryptophan

-

Test compound stock solution (in DMSO)

-

96-well cell culture plate

-

LC-MS/MS system for kynurenine quantification

Procedure:

-

Seed HeLa cells into a 96-well plate and allow them to adhere overnight.

-

Stimulate the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce the expression of IDO1.

-

Remove the culture medium and replace it with fresh medium containing a known concentration of L-Tryptophan and the test compound at various concentrations.

-

Incubate the cells for an additional 24-48 hours.

-

Collect the cell culture supernatant.

-

Analyze the supernatant for the concentration of kynurenine using a validated LC-MS/MS method.

-

Calculate the percent inhibition of kynurenine production for each concentration of the test compound and determine the IC50 value.

Visualizations

Caption: Suzuki-Miyaura coupling experimental workflow.

Caption: The IDO1 pathway in cancer and the mechanism of its inhibition.

Application Notes and Protocols for Suzuki Coupling with (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical industry for the construction of complex molecular architectures found in many drug candidates.[1] This document provides a detailed protocol for the Suzuki coupling reaction utilizing (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride, a versatile building block for introducing a functionalized phenyl group.

The presence of the dimethylaminomethyl substituent offers a handle for further chemical modification or for influencing the physicochemical properties of the final product, such as solubility and basicity. The boronic acid is supplied as a hydrochloride salt, which necessitates consideration of an additional equivalent of base in the reaction setup to ensure the generation of the active boronate species required for the catalytic cycle.[2]

Key Reaction Components and Considerations

The success of the Suzuki-Miyaura coupling is contingent upon the careful selection of the catalyst, ligand, base, and solvent system.

-

Palladium Catalyst: A palladium(0) species is the active catalyst. This can be introduced directly or generated in situ from a palladium(II) precatalyst such as Palladium(II) acetate (Pd(OAc)₂).[3]

-

Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Bulky, electron-rich phosphines like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are often effective for challenging substrates.

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[4] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[5] For boronic acid hydrochloride salts, at least one extra equivalent of base is necessary to neutralize the hydrochloride.

-

Solvent: A variety of organic solvents can be employed, often in combination with water.[6] Common choices include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), or aromatic hydrocarbons such as toluene.[6] The addition of water can aid in dissolving the base and facilitating the reaction.

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of an aryl bromide with this compound.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃) (3.5 mmol, 3.5 equiv)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup:

-

To an oven-dried round-bottom flask or Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (3.5 mmol).

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to create an inert atmosphere.

-

Using syringes, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.

-

-

Reaction Execution:

-

Place the flask in a preheated oil bath set to 100 °C.

-

Stir the reaction mixture vigorously for 4-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is deemed complete, allow the mixture to cool to room temperature.

-

Add water (10 mL) and ethyl acetate (15 mL) to the reaction mixture.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

-

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Suzuki coupling with this compound. Note: These are representative values and may require optimization for specific substrates.

| Parameter | Value | Notes |

| Aryl Halide | Aryl Bromide | Aryl iodides and triflates are also suitable coupling partners.[7] |

| Boronic Acid | 1.2 equivalents | A slight excess is used to ensure complete consumption of the limiting aryl halide. |

| Palladium Catalyst | Pd(OAc)₂ (2 mol%) | Other palladium sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can also be used. |

| Ligand | SPhos (4 mol%) | The ligand to palladium ratio is typically 2:1. |

| Base | K₂CO₃ (3.5 equivalents) | An additional equivalent of base is included to neutralize the HCl salt. Other bases like K₃PO₄ or Cs₂CO₃ can be screened. |

| Solvent | 1,4-Dioxane/Water (5:1) | The solvent system can be optimized for substrate solubility and reaction performance. |

| Temperature | 100 °C | The optimal temperature may vary depending on the reactivity of the coupling partners. |

| Reaction Time | 4 - 24 hours | Reaction progress should be monitored to determine the optimal time. |

| Yield | 70 - 95% | Yields are highly substrate-dependent. |

Visualizations

Signaling Pathway of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.